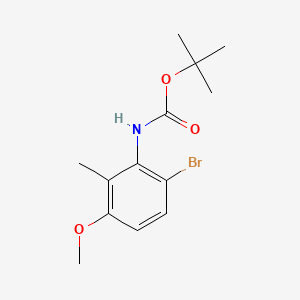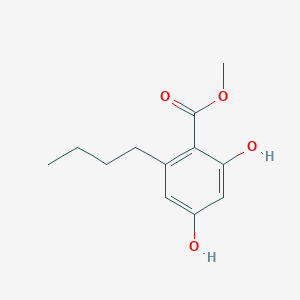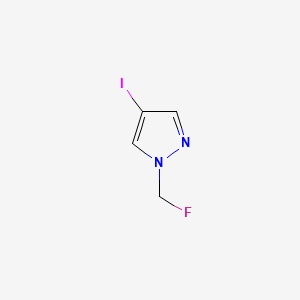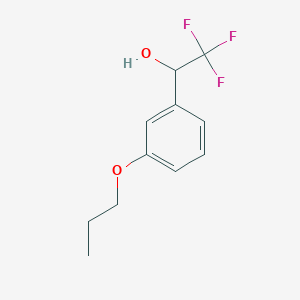
2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- is an organic compound with the molecular formula C11H13F3O2 It is characterized by the presence of a trifluoromethyl group, a propoxy group, and a benzenemethanol core
準備方法
Synthetic Routes and Reaction Conditions
One common method is through the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives.
科学的研究の応用
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the propoxy group can influence its binding affinity to specific targets. These interactions can modulate various biochemical pathways and exert specific effects .
類似化合物との比較
Similar Compounds
Benzenemethanol, 3-(trifluoromethyl)-: Lacks the propoxy group, resulting in different chemical properties and reactivity.
Benzenemethanol, 3-propoxy-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Benzenemethanol, 3-(methyl)-: Substituted with a methyl group instead of a trifluoromethyl group, leading to different biological and chemical properties.
Uniqueness
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and propoxy groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the propoxy group provides additional functional versatility .
特性
分子式 |
C11H13F3O2 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(3-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O2/c1-2-6-16-9-5-3-4-8(7-9)10(15)11(12,13)14/h3-5,7,10,15H,2,6H2,1H3 |
InChIキー |
ZIAAMSOWYBDBOJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


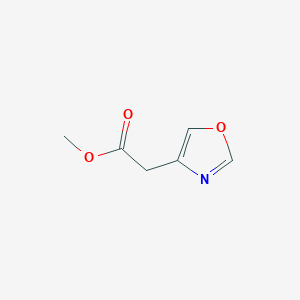
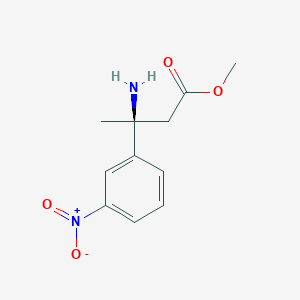
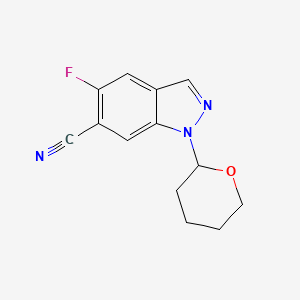
![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)
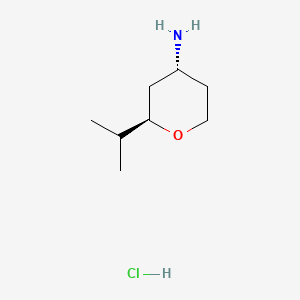
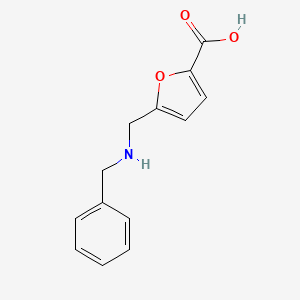
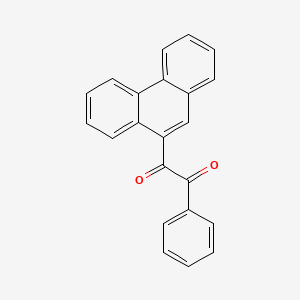
![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)

![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
